L-Prolinol

Asymmetric Catalysis Chiral Reduction Borane Reduction

L-Prolinol (CAS 23356-96-9) is a chiral 1,2-amino alcohol and pyrrolidine derivative with the molecular formula C5H11NO. Commercially available at purities of 95-99% , it is a clear, colorless to light yellow liquid with a density of 1.025-1.041 g/mL, a boiling point of 74-76 °C at 2 mmHg, and a specific optical rotation of +28° to +33° (c=1, toluene).

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 23356-96-9
Cat. No. B019643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolinol
CAS23356-96-9
Synonyms(2S)-2-Pyrrolidinemethanol;  (+)-2-Pyrrolidinemethanol;  (2S)-2-(Hydroxymethyl)_x000B_pyrrolidine;  (2S)-2-Pyrrolidinemethanol;  (S)-(+)-2-(Hydroxymethyl)pyrrolidine;  L-(+)-2-Pyrrolidinylmethanol;  L-(+)-Prolinol;  L-2-(Hydroxymethyl)pyrrolidine;  L-Prolinol;  [(2
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)CO
InChIInChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1
InChIKeyHVVNJUAVDAZWCB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Prolinol (CAS 23356-96-9) Procurement Guide: Comparative Specifications and Core Identity


L-Prolinol (CAS 23356-96-9) is a chiral 1,2-amino alcohol and pyrrolidine derivative with the molecular formula C5H11NO [1]. Commercially available at purities of 95-99% [1], it is a clear, colorless to light yellow liquid with a density of 1.025-1.041 g/mL, a boiling point of 74-76 °C at 2 mmHg, and a specific optical rotation of +28° to +33° (c=1, toluene) . It serves as a fundamental chiral building block in asymmetric synthesis, including roles as a chiral auxiliary and organocatalyst [1][2].

Why L-Prolinol Cannot Be Interchanged with Generic Analogs: A Procurement Risk Assessment


The procurement of L-Prolinol requires specific selection against close structural analogs like L-Proline, α,α-Diphenyl-L-prolinol, and L-Prolinamides. These compounds share a common pyrrolidine backbone but exhibit markedly divergent physicochemical and catalytic behaviors due to distinct functional groups. Direct substitution without validation carries significant risk of reaction failure, as L-Prolinol's precise balance of basicity, hydrogen-bonding capacity, and steric profile dictates unique performance in asymmetric catalysis and chiral auxiliary applications [1][2][3]. The evidence below quantifies these critical differentiations to inform a scientifically rigorous procurement decision.

L-Prolinol Evidence Guide: Quantified Performance Differentiation from Closest Analogs


L-Prolinol vs. L-Proline: Enantioselectivity in Ketone Reduction

In the asymmetric borane reduction of ketones, L-Prolinol functions as a superior chiral ligand compared to its carboxylic acid precursor, L-Proline. Studies investigating the enantioselective reduction of ketones with borane in the presence of catalytic amounts of chiral auxiliaries have demonstrated that L-Prolinol consistently achieves higher enantiomeric excess (ee) than L-Proline under comparable conditions. This is attributed to the more efficient formation of the active oxazaborolidine catalyst from the amino alcohol L-Prolinol, rather than from the amino acid L-Proline [1].

Asymmetric Catalysis Chiral Reduction Borane Reduction

L-Prolinol as an Organocatalyst: Diastereo- and Enantioselectivity in Michael Addition

L-Prolinol was demonstrated to be a highly effective organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins. The reaction afforded Michael adducts with high diastereoselectivities (87:13 to >99:1) and enantioselectivities (82-96% ee) in the presence of benzoic acid. While L-proline and its derivatives are commonly employed, this study reported the first use of L-prolinol for this specific transformation, establishing its viability as a distinct catalyst class with excellent performance metrics [1].

Organocatalysis Michael Addition Enamine Catalysis

L-Prolinol vs. Diphenylprolinol: Enamine Stability and Oxazolidine Formation

NMR studies on the formation and stability of enamine intermediates, which are key in organocatalysis, reveal a critical mechanistic difference between L-Prolinol and α,α-Diphenyl-L-prolinol. While both form enamines with aldehydes, the diphenyl analog suffers from a parasitic equilibrium that fully shifts to an inactive endo-oxazolidine ('dead end') due to a Thorpe-Ingold effect from its two geminal phenyl rings. In contrast, L-Prolinol's enamine undergoes rapid but incomplete cyclization, allowing for the first in-situ detection of a prolinol-based enamine and maintaining a viable pool of the reactive intermediate for catalysis [1].

Organocatalysis Enamine Chemistry Reaction Mechanism

L-Prolinol as a Chiral Auxiliary: Complete Diastereocontrol in Organophosphorus Chemistry

L-Prolinol functions as a highly efficient chiral auxiliary in the synthesis of P-chiral organophosphorus compounds. In a study examining its reaction with various alkyl/arylphosphonous acid diamides, the formation of bicyclic oxazaphospholidines proceeded with complete diastereo- and enantioselectivity in most cases [1]. This contrasts with many other chiral auxiliaries which may afford mixtures of diastereomers, requiring further purification. The quantitative and stereospecific formation of these intermediates underscores the powerful stereodirecting ability of the L-Prolinol scaffold.

Chiral Auxiliary Organophosphorus Diastereoselective Synthesis

L-Prolinol vs. L-Prolinamides: A Mechanistic Distinction in Asymmetric Michael Additions

While both L-Prolinol and L-Prolinamides are effective organocatalysts for asymmetric Michael additions, they operate via distinct activation mechanisms. L-Prolinol catalyzes the reaction through enamine formation with the ketone donor, providing stereocontrol via a hydrogen-bonded transition state [1]. In contrast, L-Prolinamides, which lack the acidic proton of the amide nitrogen, often function as bifunctional catalysts, activating both the donor ketone (via enamine) and the acceptor nitroolefin (via hydrogen-bonding from the amide NH). This mechanistic divergence can lead to different substrate scopes and optimization requirements, making them non-interchangeable [2].

Organocatalysis Michael Addition Bifunctional Catalysis

L-Prolinol vs. Diphenylprolinol: Impact of Steric Bulk on Catalytic Performance

Comparative studies on polymer-supported catalysts reveal that the steric environment of the prolinol core dramatically affects catalytic performance. A fibrous catalyst based on α,α-diphenyl-L-prolinol (P1) and a homogeneous model compound both showed similar enantioselectivities in the asymmetric addition of diethylzinc to benzaldehyde. However, L-Prolinol, lacking the bulky geminal diphenyl groups, offers a fundamentally different steric profile. This translates to divergent reactivity; diphenylprolinol is often preferred for reactions requiring high facial discrimination, whereas unsubstituted L-Prolinol is advantageous when a less encumbered active site is needed for smaller substrates or to avoid deleterious steric interactions [1].

Organocatalysis Steric Effects Catalyst Design

L-Prolinol Application Scenarios: Where Its Specific Performance Profile Delivers Verified Advantages


Enantioselective Ketone Reduction in Pharmaceutical Synthesis

Procure L-Prolinol for the asymmetric borane reduction of prochiral ketones to chiral secondary alcohols, a common step in active pharmaceutical ingredient (API) synthesis. Evidence demonstrates that L-Prolinol achieves enantiomeric excesses (ee) of 81% to >95%, significantly outperforming L-Proline [1]. This high selectivity is critical for minimizing costly enantiopurification steps and maximizing yield of the desired enantiomer.

Asymmetric Michael Addition for Chiral Building Blocks

Select L-Prolinol as an organocatalyst for the Michael addition of cyclohexanone to nitroolefins, enabling the synthesis of γ-nitroketones with high diastereoselectivity (87:13 to >99:1) and enantioselectivity (82-96% ee) [1]. This reaction provides a direct route to valuable chiral intermediates used in the construction of complex natural products and pharmaceuticals.

Synthesis of P-Chiral Organophosphorus Compounds as Ligands

Utilize L-Prolinol as a chiral auxiliary for the synthesis of enantiopure P-chiral organophosphorus compounds, such as oxazaphospholidines. The reaction proceeds with complete diastereo- and enantioselectivity, avoiding the formation of stereoisomeric mixtures [1]. The resulting P-chiral phosphines are valuable as ligands for asymmetric transition-metal catalysis.

Mechanistic Studies in Enamine Organocatalysis

Employ L-Prolinol as a model catalyst for NMR-based mechanistic investigations of enamine catalysis. Unlike diphenylprolinol, which forms a 'dead-end' oxazolidine, L-Prolinol allows for the in-situ detection and study of the reactive enamine intermediate [1]. This is essential for understanding reaction kinetics, optimizing conditions, and designing next-generation organocatalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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